N-methyl-3-(trifluoromethyl)aniline

Description

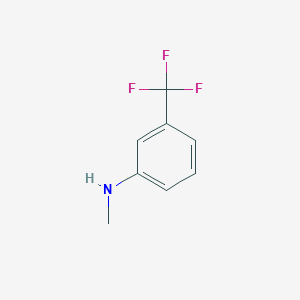

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTKIHVQZYXHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382513 | |

| Record name | N-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-70-2 | |

| Record name | N-methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-methyl-3-(trifluoromethyl)aniline CAS number

An In-Depth Technical Guide to N-methyl-3-(trifluoromethyl)aniline

CAS Number: 2026-70-2

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into the compound's fundamental properties, synthesis, applications, and safety protocols, providing expert insights grounded in authoritative data.

Introduction and Strategic Importance

This compound, identified by the CAS Number 2026-70-2, is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2][3] Its strategic importance in medicinal chemistry and materials science is primarily derived from the presence of the trifluoromethyl (CF₃) group. This group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. The high electronegativity of the fluorine atoms often enhances the metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a highly desirable moiety in the design of modern pharmaceuticals and agrochemicals.[4][5] This guide provides a detailed overview of this valuable chemical building block.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is a liquid at room temperature, and its properties are well-documented across various chemical databases.[3][6]

| Property | Value | Source(s) |

| CAS Number | 2026-70-2 | [1][3] |

| Molecular Formula | C₈H₈F₃N | [1][3][6] |

| Molecular Weight | 175.15 g/mol | [1][3][6] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 198–201 °C | [7] |

| Density | ~1.205 g/cm³ at 25°C | [7] |

| Solubility | Soluble in organic solvents; insoluble in water. | [7] |

Synthesis and Reaction Principles

The synthesis of this compound typically involves the N-methylation of its precursor, 3-(trifluoromethyl)aniline (CAS 98-16-8).[8][9] While various methylation strategies exist, a common conceptual pathway involves reacting the primary amine with a methylating agent. The choice of reagents is critical and is dictated by factors such as yield, selectivity, and process safety.

A generalized synthetic approach involves the reaction of 3-(trifluoromethyl)aniline with a suitable methyl source, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct. An alternative, often preferred in industrial settings for its safety and cost-effectiveness, is reductive amination. This involves reacting 3-(trifluoromethyl)aniline with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ using a reducing agent like sodium borohydride or catalytic hydrogenation to yield the final N-methylated product.

Below is a conceptual workflow illustrating the synthesis from its common precursor.

Caption: Generalized synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for creating high-value downstream products. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs.[10] Its incorporation can significantly alter a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Key Contributions in Synthesis:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

-

Modified Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the aniline nitrogen, influencing its charge state at physiological pH and its ability to participate in hydrogen bonding and salt formation.

While specific drug syntheses using this exact isomer are often proprietary, it is a key intermediate for compounds in therapeutic areas such as oncology, neurology, and inflammatory diseases.[5][11] For example, related trifluoromethylaniline structures are crucial for synthesizing kinase inhibitors and other targeted therapies.[4]

The logical flow from an intermediate to a final active pharmaceutical ingredient (API) is visualized below.

Caption: Role of an intermediate in the pharmaceutical value chain.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous and requires stringent safety protocols.

Hazard Profile:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[12] Exposure can cause irritation to the skin, eyes, and respiratory system.[13][14]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[12]

-

Flammability: Classified as a combustible liquid.

Recommended Protocols:

| Protocol Type | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [13][15] |

| Handling | Avoid all personal contact, including inhalation.[14] Keep away from heat, sparks, open flames, and strong oxidizing agents.[13] | [13][14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Some suppliers recommend storing under an inert atmosphere. | [7][13] |

| Spill Response | Evacuate the area. Remove all ignition sources. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |

Conclusion

This compound (CAS 2026-70-2) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a reactive amine handle and a strategically positioned trifluoromethyl group provides chemists with a powerful building block to construct molecules with enhanced stability, potency, and desirable pharmacokinetic properties. A thorough understanding of its properties, synthesis, and handling is essential for any research and development professional seeking to leverage the advantages of fluorine chemistry.

References

-

This compound - 98%, high purity , CAS No.2026-70-2 - Allschoolabs . Allschoolabs. [Link]

-

This compound | C8H8F3N | CID 2783214 - PubChem . National Center for Biotechnology Information. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

This compound - Oakwood Chemical . Oakwood Chemical. [Link]

-

3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem . National Center for Biotechnology Information. [Link]

-

3-(Trifluoromethyl)aniline - Wikipedia . Wikipedia. [Link]

-

Development of a bench-scale pharmaceutical synthesis - DORAS . Dublin City University. [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications . Tuoda (website not specified). [Link]

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline . International Union of Crystallography. [Link]

-

The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CAS#:189065-48-3 | N-methyl-N-phenyl-3-(trifluoromethyl)aniline | Chemsrc . Chemsrc. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . Journal of Biomedical Research & Environmental Sciences. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biomall.in [biomall.in]

- 3. This compound | C8H8F3N | CID 2783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [oakwoodchemical.com]

- 7. tuodaindus.com [tuodaindus.com]

- 8. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

N-methyl-3-(trifluoromethyl)aniline molecular weight

An In-Depth Technical Guide to N-methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, Analysis, and Applications

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique molecular structure, featuring both a methyl group and a trifluoromethyl group on the aniline scaffold, imparts specific chemical properties that are highly valued in medicinal chemistry and materials science. The presence of the trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical methodologies, applications, and safety considerations of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Physicochemical Properties

The chemical identity and physical characteristics of this compound are fundamental to its application and handling.

| Property | Value | Source |

| Molecular Weight | 175.15 g/mol | [3][4] |

| Molecular Formula | C8H8F3N | [3][4] |

| CAS Number | 2026-70-2 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 198–201 °C | [5] |

| Density | 1.205 g/cm³ @ 25°C | [5] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water. | [5] |

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the basicity of the amine. This electronic effect is a key determinant of its reactivity in synthetic transformations.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the methylation of 3-(trifluoromethyl)aniline.

Representative Synthetic Pathway: Reductive Amination

A general method for the N-methylation of anilines is reductive amination. This involves the reaction of the parent aniline with formaldehyde to form an intermediate imine or aminal, which is then reduced to the corresponding methylamine.

Caption: Synthetic pathway for this compound via reductive amination.

Experimental Protocol: N-methylation of 3-(Trifluoromethyl)aniline

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 equivalents).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or aminal.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise, maintaining the temperature below 20°C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[6]

| Analytical Technique | Purpose | Key Advantages |

| HPLC-UV | Purity assessment, quantification, impurity profiling | High precision and accuracy, robust, widely available.[6] |

| GC-MS | Identification and quantification of volatile impurities, trace analysis | High sensitivity and specificity, provides structural information.[6] |

| NMR Spectroscopy | Structural elucidation and confirmation | Provides detailed information about the molecular structure.[6] |

Analytical Workflow for Purity Determination by HPLC

Caption: Workflow for purity analysis of this compound by HPLC.

Detailed Protocol for HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at 254 nm.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and limits of detection and quantitation in accordance with ICH guidelines.[6]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various high-value molecules.

-

Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and membrane permeability.[1][2][7] For instance, related trifluoromethylaniline derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin.[8]

-

Agrochemicals: This compound also serves as a building block for herbicides and other crop protection agents.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this aniline a useful monomer or intermediate in the synthesis of specialty polymers and electronic materials.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. |

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis and purification require careful control, and its handling necessitates strict adherence to safety protocols. The analytical methods outlined in this guide are essential for ensuring the quality and purity of this important compound, thereby supporting its successful application in the development of new drugs and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. N-methyl-N-phenyl-3-(trifluoromethyl)aniline. [Link]

-

TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

-

Wikipedia. 3-(Trifluoromethyl)aniline. [Link]

-

PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Alfa Aesar. Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. [Link]

-

Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]

-

DORAS. Development of a bench-scale pharmaceutical synthesis. [Link]

- Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

IUCr. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]

- Google Patents.

-

Acta Chimica Slovenica. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H8F3N | CID 2783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

N-methyl-3-(trifluoromethyl)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N-methyl-3-(trifluoromethyl)aniline

Introduction

This compound, identified by CAS Number 2026-70-2, is a substituted aniline derivative of significant interest in synthetic chemistry.[1] It serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. The molecule's unique electronic and steric properties are conferred by the presence of two key functional groups on the benzene ring: an electron-donating N-methylamino group and a strongly electron-withdrawing trifluoromethyl (CF3) group.

The CF3 group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers and professionals in drug development and chemical synthesis.

Caption: Chemical structure of this compound.

Part 1: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthetic protocols. Below is a summary of the key properties of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 2026-70-2 | PubChem[1] |

| Molecular Formula | C₈H₈F₃N | PubChem[1] |

| Molecular Weight | 175.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-(Methylamino)benzotrifluoride, methyl[3-(trifluoromethyl)phenyl]amine | PubChem[1] |

| Appearance | Colorless to yellow liquid (predicted) | Inferred from related compounds[2][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl (N-CH₃) protons, typically in the range of 2.8-3.2 ppm. The four aromatic protons will appear as complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to their distinct chemical environments and spin-spin coupling.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon and multiple signals for the aromatic carbons. The carbon atom directly bonded to the trifluoromethyl group will characteristically appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the CF₃ group, which should appear as a sharp singlet.

-

-

Mass Spectrometry (MS):

Part 2: Synthesis and Reactivity

Synthesis Pathways

This compound is most commonly synthesized via the N-methylation of its parent amine, 3-(trifluoromethyl)aniline.[5] This transformation can be achieved through several established methods, including reductive amination with formaldehyde or direct alkylation using a methylating agent like dimethyl sulfate or methyl iodide. The choice of method depends on factors such as scale, cost, and safety considerations.

Sources

Foreword: Strategic Importance of N-methyl-3-(trifluoromethyl)aniline

An In-depth Technical Guide to the Synthesis of N-methyl-3-(trifluoromethyl)aniline

This compound is a critical building block in modern medicinal chemistry and agrochemical development. Its utility stems from the unique combination of the trifluoromethyl group—a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity—and the secondary amine functionality, which serves as a versatile handle for constructing more complex molecular architectures.[1][2] This guide provides an in-depth analysis of the principal synthetic pathways to this valuable intermediate, moving beyond mere procedural descriptions to explore the underlying chemical principles and practical considerations essential for successful laboratory and large-scale synthesis.

PART 1: Comparative Analysis of Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct methodologies. The choice of pathway is often dictated by factors such as scale, cost of starting materials, available equipment, and tolerance for specific impurities. The three most prevalent and field-proven strategies are Direct N-Alkylation, Reductive Amination, and Buchwald-Hartwig Amination.

dot graph "Synthetic_Overview" { layout=neato; graph [bgcolor="#F1F3F4", splines=true, overlap=false, sep="+15,15"]; node [shape=box, style="filled", margin=0.2]; edge [color="#5F6368", penwidth=1.5];

// Central Product Product [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Starting Materials SM1 [label="3-(Trifluoromethyl)aniline", pos="-4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM2 [label="3-(Trifluoromethyl)benzaldehyde", pos="0,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM3 [label="3-Halobenzotrifluoride", pos="4,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathways P1 [label="Direct N-Alkylation", shape=plaintext, pos="-2.5,1!", fontcolor="#202124"]; P2 [label="Reductive Amination", shape=plaintext, pos="0,2.5!", fontcolor="#202124"]; P3 [label="Buchwald-Hartwig\nAmination", shape=plaintext, pos="2.5,1!", fontcolor="#202124"];

// Edges SM1 -> Product [label="+ CH₃-X", labelfontcolor="#202124"]; SM2 -> Product [label="+ CH₃NH₂\n+ Reductant", labelfontcolor="#202124"]; SM3 -> Product [label="+ CH₃NH₂\n+ Pd Catalyst", labelfontcolor="#202124"]; } mend Figure 1: Overview of primary synthetic routes to this compound.

A summary of these key approaches is presented below for rapid comparison.

| Synthesis Pathway | Primary Starting Materials | Key Reagents & Catalysts | Typical Yield | Advantages | Disadvantages |

| Direct N-Alkylation | 3-(Trifluoromethyl)aniline, Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | 70-90% | Straightforward, cost-effective for simple substrates, uses common reagents.[1] | Risk of over-alkylation to tertiary amine, requires careful control of stoichiometry.[1][3] |

| Reductive Amination | 3-(Trifluoromethyl)benzaldehyde, Methylamine | Reducing Agent (NaBH₃CN, NaBH(OAc)₃, H₂/Pd) | 85-95% | High selectivity for mono-alkylation, avoids over-alkylation issues, generally high yielding.[4] | Requires synthesis of the aldehyde starting material, some reductants are toxic (e.g., NaBH₃CN).[2][4] |

| Buchwald-Hartwig Amination | 3-Halobenzotrifluoride (Br, Cl), Methylamine | Palladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (NaOtBu) | 80-98% | Excellent functional group tolerance, high yields, broad substrate scope.[5][6] | High cost of palladium catalyst and ligands, requires inert atmosphere, sensitive to impurities.[7] |

PART 2: Detailed Synthesis Pathways & Methodologies

Pathway 1: Direct N-Alkylation

This classical approach is often the first choice for its operational simplicity. The core of this method is a nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of 3-(trifluoromethyl)aniline attacks a methylating agent.

Causality and Experimental Choices:

-

Base: A base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the aniline nitrogen.[1] This increases the nitrogen's nucleophilicity, facilitating its attack on the electrophilic methyl group. Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.

-

Methylating Agent: Methyl iodide (CH₃I) is highly reactive, but dimethyl sulfate ((CH₃)₂SO₄) is a more economical, albeit more toxic, alternative for larger scales.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile.

-

Controlling Over-alkylation: The primary product, this compound, is itself a nucleophile and can react with the methylating agent to form the undesired tertiary amine, N,N-dimethyl-3-(trifluoromethyl)aniline. To minimize this, a slight excess of the starting aniline or careful, slow addition of the methylating agent (1.0-1.2 equivalents) is crucial.[3]

dot graph "N_Alkylation_Workflow" { graph [bgcolor="#F1F3F4", splines=true, rankdir=LR, nodesep=0.4]; node [shape=box, style="filled", margin=0.2]; edge [color="#5F6368", penwidth=1.5];

// Nodes Start [label="3-(Trifluoromethyl)aniline\n+ Base (K₂CO₃)\n+ Solvent (DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="Add Methyl Halide\n(CH₃I) dropwise\nHeat to 60-70°C", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Reaction Monitoring\n(TLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Quench & Extract)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-methyl-3-\n(trifluoromethyl)aniline", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Add -> React -> Workup -> Purify -> Product; } mend Figure 2: Experimental workflow for the Direct N-Alkylation synthesis.

Field-Proven Experimental Protocol: N-Alkylation

-

Reaction Setup: To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (5-10 volumes), add anhydrous potassium carbonate (1.5 eq). If using a less reactive methylating agent like methyl bromide, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to enhance reactivity.[3]

-

Reagent Addition: At room temperature, add a methylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the mixture over 30-60 minutes.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a copious amount of water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear oil.[1]

Pathway 2: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds that elegantly avoids the over-alkylation problems inherent in direct alkylation.[4] The process involves two key steps that occur in a single pot: the formation of an imine intermediate from 3-(trifluoromethyl)benzaldehyde and methylamine, followed by its immediate reduction.

Causality and Experimental Choices:

-

Imine Formation: The reaction between the aldehyde and methylamine forms a hemiaminal, which then dehydrates to an imine (or its protonated form, the iminium ion). This equilibrium can be driven forward by removing the water formed, often with a dehydrating agent or by azeotropic distillation.

-

Reducing Agent: The choice of reducing agent is critical. Mild hydride reagents that selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde are preferred.

-

Sodium cyanoborohydride (NaBH₃CN): Highly effective and selective, but its use introduces cyanide, which requires careful quenching and waste disposal procedures.[2][4]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer, non-toxic alternative to NaBH₃CN that is now widely used. It is particularly effective for reductive aminations.[4]

-

Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces only water as a byproduct, making it ideal for large-scale industrial processes. However, it requires specialized hydrogenation equipment.

-

dot graph "Reductive_Amination_Mechanism" { graph [bgcolor="#F1F3F4", splines=true]; node [shape=box, style="filled", margin=0.2]; edge [color="#5F6368", penwidth=1.5];

// Nodes Aldehyde [label="3-(CF₃)Ph-CHO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="CH₃NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Imine [label="Imine/Iminium Ion\n(C=N bond)", fillcolor="#FBBC05", fontcolor="#202124"]; Reductant [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Aldehyde -> Hemiaminal [label="+", dir=none]; Amine -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Product; Reductant -> Product [label="Reduction"]; } mend Figure 3: Key stages of the Reductive Amination pathway.

Field-Proven Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).

-

Imine Formation: Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water) to the aldehyde solution. Stir for 30-60 minutes at room temperature to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or vacuum distillation if necessary.

Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[5] It allows for the coupling of an aryl halide (or triflate) with an amine, offering exceptional scope and functional group tolerance.[5][6]

Causality and Experimental Choices:

-

Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle.[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 3-halobenzotrifluoride.

-

Amine Coordination & Deprotonation: Methylamine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

Key Components: The success of this reaction is highly dependent on the careful selection of each component.[8]

-

Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the key steps of oxidative addition and reductive elimination while stabilizing the palladium intermediates.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine within the catalytic cycle.

-

dot graph "Buchwald_Hartwig_Cycle" { graph [bgcolor="#F1F3F4", splines=true]; node [shape=box, style="filled", margin=0.2]; edge [color="#5F6368", penwidth=1.5];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Palladium-Amido\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-methyl-3-(CF₃)Ph", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; ArX [label="3-(CF₃)Ph-Br", shape=plaintext]; Amine [label="CH₃NH₂ + Base", shape=plaintext];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> Amido [label="+ Amine\n- Base-H⁺X⁻"]; Amido -> Pd0 [label="Reductive\nElimination"]; Amido -> Product [style=dashed]; } mend Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), charge an oven-dried Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add 3-bromobenzotrifluoride (1.0 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Add methylamine (1.2 eq, often as a solution in THF). Seal the flask and heat the mixture to 80-110°C. Monitor the reaction by GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated ammonium chloride solution. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over Na₂SO₄. After solvent removal, the crude product is typically purified by column chromatography on silica gel to yield the high-purity product.

PART 3: Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a well-understood process with multiple robust and scalable solutions.

-

For rapid, cost-sensitive synthesis where moderate control is acceptable, Direct N-Alkylation remains a viable option.

-

For applications demanding high purity and the complete avoidance of di-alkylation byproducts, Reductive Amination offers a superior and highly reliable alternative.

-

When working with complex substrates bearing sensitive functional groups or when maximizing yield is paramount, the Buchwald-Hartwig Amination , despite its higher initial cost, provides unparalleled scope and efficiency.

The selection of the optimal pathway requires a careful evaluation of project-specific constraints, including scale, budget, purity requirements, and available technical capabilities. This guide serves as a foundational resource to inform that critical decision-making process.

References

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.The Royal Society of Chemistry.

-

This compound | C8H8F3N | CID 2783214. PubChem.[Link]

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.Benchchem.

-

Buchwald–Hartwig amination. Wikipedia.[Link]

- Application Notes and Protocols for the Large-Scale Synthesis of N-propyl-3-(trifluoromethyl)aniline.Benchchem.

- Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal.Benchchem.

- Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis.Benchchem.

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. American Chemical Society.[Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

Synthesis of m-trifluoromethylaniline. PrepChem.com.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to N-methyl-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Abstract

N-methyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of a wide array of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF₃) group at the meta-position of the aniline ring imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and strong electron-withdrawing effects. These characteristics make it a valuable building block for designing molecules with specific biological activities. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a discussion of its primary applications. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies associated with this versatile chemical compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Identifiers

The compound is systematically identified through various internationally recognized standards. Its IUPAC name is this compound[1].

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2026-70-2 | PubChem[1] |

| Molecular Formula | C₈H₈F₃N | PubChem[1] |

| SMILES | CNC1=CC=CC(=C1)C(F)(F)F | PubChem[1] |

| InChIKey | SRTKIHVQZYXHHJ-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 175.15 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Various Suppliers |

| Boiling Point | 198–201°C | Tuoda Pharmachem[2] |

| Density | ~1.205 g/cm³ at 25°C | Tuoda Pharmachem[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, ether) | Tuoda Pharmachem[2] |

| Flash Point | 82°C (closed cup) | Tuoda Pharmachem[2] |

Synthesis and Mechanistic Insights

The most common and direct route to synthesizing this compound is through the selective N-methylation of its parent amine, 3-(trifluoromethyl)aniline. This transformation is a classic example of nucleophilic substitution.

Overview of Synthetic Strategy

The synthesis involves the reaction of 3-(trifluoromethyl)aniline with a suitable methylating agent in the presence of a base. The choice of base is critical; it must be strong enough to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity, but not so strong as to promote undesirable side reactions. Potassium carbonate is often an ideal choice as it is inexpensive, effective, and easily removed during the work-up.[3] The choice of solvent, typically a polar aprotic solvent like DMF, facilitates the dissolution of reactants and stabilizes the transition state. The primary challenge in this synthesis is controlling the degree of alkylation, as the desired mono-methylated product can potentially react further to form the undesired N,N-dimethylated by-product. This is mitigated by carefully controlling stoichiometry and reaction temperature.[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis of the title compound on a laboratory scale.

Materials:

-

3-(Trifluoromethyl)aniline (1.0 eq)

-

Methyl iodide (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous DMF. Stir until the aniline is fully dissolved.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be heterogeneous.

-

Add methyl iodide (1.2 eq) dropwise to the stirring mixture at room temperature over 15-20 minutes. The dropwise addition helps to control the reaction exotherm and maintain a low instantaneous concentration of the alkylating agent, which minimizes over-alkylation.[3]

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base (K₂CO₃) deprotonates the aniline, increasing its nucleophilicity. The resulting anilide anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group in a single concerted step.

Caption: SN2 mechanism for N-methylation of an aniline.

Purification and Characterization

Obtaining a high-purity final product is essential for its use in subsequent synthetic steps, particularly in pharmaceutical applications where impurity profiles are strictly controlled.

Post-Reaction Work-up and Purification Protocol

The crude product obtained from the synthesis typically contains unreacted starting material, the over-alkylated by-product, and residual solvent. Purification is reliably achieved by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 100% hexane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting point is 100% hexane, gradually increasing the polarity to 95:5 or 90:10 (hexane:ethyl acetate).[3]

-

Collect fractions and analyze them by TLC to identify those containing the pure, desired product.

-

Combine the pure fractions and remove the eluent solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow liquid.

Workflow Diagram: Synthesis to Pure Product

The entire process from starting materials to the final purified compound can be visualized as a sequential workflow.

Sources

A-Z Guide to the Structural Elucidation of N-methyl-3-(trifluoromethyl)aniline: A Multi-technique Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] N-methyl-3-(trifluoromethyl)aniline is a key building block in the synthesis of such pharmacologically active compounds. Its precise structural characterization is not merely an academic exercise but a critical prerequisite for drug design, synthesis, and regulatory approval. Misidentification of isomers can lead to failed experiments, ineffective drug candidates, and wasted resources. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound, integrating insights from Mass Spectrometry, Infrared Spectroscopy, and multinuclear Nuclear Magnetic Resonance.

The Strategic Imperative: Why a Multi-technique Approach?

No single analytical technique provides a complete structural picture. Each method offers a unique piece of the puzzle, and only by integrating the data can a definitive structure be assigned with confidence. A seemingly minor misinterpretation, such as assigning the wrong substitution pattern on the aromatic ring, can have profound implications for understanding a molecule's reactivity and biological activity. This guide champions a systematic, self-validating workflow that proceeds from foundational mass and functional group analysis to the fine details of atomic connectivity.

Logical Workflow for Structure Elucidation

The following diagram outlines the logical progression of experiments, beginning with confirmation of the molecular formula and proceeding to the definitive mapping of the atomic framework.

Caption: A systematic workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Before investing time in detailed NMR analysis, it is essential to confirm the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose. For this compound (C8H8F3N), the expected exact mass is approximately 175.0609 Da.[2] Observing a molecular ion peak ([M]+) at this mass provides strong evidence that the target compound has been synthesized.

Expected Fragmentation: In electron ionization (EI) mode, the molecular ion is expected to be the base peak. Key fragmentation patterns for aromatic amines and trifluoromethylated compounds include the loss of radicals, providing further structural clues.

| Ion | m/z (Expected) | Description |

| [M]+ | 175 | Molecular Ion |

| [M-H]+ | 174 | Loss of a hydrogen radical |

| [M-CH3]+ | 160 | Loss of a methyl radical from the N-methyl group |

| [M-CF3]+ | 106 | Loss of the trifluoromethyl radical |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule. This technique confirms the presence of the N-H bond (in secondary amines), aromatic C-H bonds, and the highly characteristic C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |

| ~3400 | N-H | Stretch | Moderate, sharp peak |

| 3100-3000 | Aromatic C-H | Stretch | Weak to moderate, sharp peaks |

| ~1600, ~1500 | Aromatic C=C | Stretch | Strong to medium peaks |

| 1350-1100 | C-F | Stretch | Very strong, broad absorptions |

| ~1300 | C-N | Stretch | Medium to strong peak |

The presence of very strong absorption bands in the 1350-1100 cm⁻¹ region is a definitive indicator of the trifluoromethyl group.[3]

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, is required for unambiguous assignment.

¹⁹F NMR: The Unmistakable Signal

Expertise & Causality: Given the 100% natural abundance and spin ½ nucleus of fluorine-19, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence of the -CF3 group.[3] For a trifluoromethyl group on an aromatic ring, a single, sharp peak is expected.

-

Expected Chemical Shift: The ¹⁹F NMR spectrum should display a singlet at approximately -62.8 ppm (relative to CFCl₃).[1] This characteristic chemical shift is a strong confirmation of the trifluoromethyl group's electronic environment.[3]

¹H NMR: Mapping the Protons

Expertise & Causality: ¹H NMR provides information about the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For a meta-substituted pattern, a specific set of multiplicities and coupling constants is expected for the four aromatic protons.

| Proton | Chemical Shift (δ, ppm) (Est.) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.28 | t (triplet) | 1H | Proton at C5 (coupled to H4 and H6) |

| Ar-H | ~6.95 | s (singlet) | 1H | Proton at C2 |

| Ar-H | ~6.85-7.01 | d (doublet) | 2H | Protons at C4 and C6 |

| N-H | ~3.84 | s (singlet, broad) | 1H | Amine proton |

| N-CH₃ | ~2.8-3.0 | s (singlet) | 3H | Methyl protons |

Note: Chemical shifts are based on the parent compound 3-(Trifluoromethyl)aniline and expected shifts from N-methylation. Actual values may vary slightly based on solvent and concentration.[1]

¹³C NMR: The Carbon Backbone

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The key feature for this molecule is the carbon of the -CF3 group, which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon directly attached to the nitrogen will also show a characteristic shift.

| Carbon | Chemical Shift (δ, ppm) (Est.) | Key Feature |

| C-NHCH₃ | ~148 | Aromatic carbon attached to nitrogen |

| C-CF₃ | ~131 | Quartet (q), J ≈ 32 Hz |

| CF₃ | ~124 | Quartet (q), J ≈ 273 Hz |

| Aromatic CH | 112-129 | Multiple signals in the aromatic region |

| N-CH₃ | ~30 | Aliphatic carbon |

Note: The large coupling constant (J ≈ 273 Hz) for the CF₃ carbon and the smaller coupling constant for the carbon it's attached to are hallmark indicators.[1]

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR (like COSY and HMBC) builds the final assembly.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent aromatic protons, confirming the splitting patterns observed in the ¹H NMR.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the meta substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons.

Key HMBC Correlations for Structural Confirmation

The diagram below illustrates the essential HMBC correlations that would unambiguously confirm the structure of this compound.

Sources

A Technical Guide to the Spectroscopic Characterization of N-methyl-3-(trifluoromethyl)aniline

Introduction

N-methyl-3-(trifluoromethyl)aniline is a key substituted aniline building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Precise and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, framed from the perspective of establishing a robust, self-validating analytical workflow.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic ring with three distinct functional moieties: a secondary amine (-NHCH₃), a trifluoromethyl group (-CF₃), and the benzene backbone. Each part of the molecule provides a unique spectroscopic signature, and the interplay between their electronic effects (the electron-donating amine and the strongly electron-withdrawing trifluoromethyl group) dictates the precise spectral data observed.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="C", pos="3.12,0.6!", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C9 [label="C", pos="-2.08,-1.2!", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; F10 [label="F", pos="-3.12,-0.6!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; F11 [label="F", pos="-2.08,-2.2!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; F12 [label="F", pos="-3.12,-1.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Hydrogen nodes H_N [label="H", pos="2.08,1.9!"]; H_C8_1 [label="H", pos="3.12,-0.1!"]; H_C8_2 [label="H", pos="4.0,0.9!"]; H_C8_3 [label="H", pos="3.12,1.3!"]; H_C1 [label="H1", pos="0,1.9!"]; H_C2 [label="H2", pos="-1.8,1.1!"]; H_C4 [label="H4", pos="0,-1.9!"]; H_C5 [label="H5", pos="1.8,-1.1!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N7; N7 -- C8; C3 -- C9; C9 -- F10; C9 -- F11; C9 -- F12;

// Hydrogen bonds N7 -- H_N; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; C1 -- H_C1; C2 -- H_C2; C4 -- H_C4; C5 -- H_C5;

// Aromatic circle node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0,0!"]; p2 [pos="0.1,0!"]; p1 -- p2 [style=invis]; // Dummy edge for circle rendering }

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural fingerprint.

Expertise & Causality: Interpreting the NMR Spectra

-

¹H NMR Spectroscopy: The proton spectrum reveals the number of distinct proton environments and their connectivity. The electron-donating -NHCH₃ group shields (shifts to lower ppm) the ortho and para protons, while the electron-withdrawing -CF₃ group deshields all aromatic protons, with the greatest effect on the ortho and para positions relative to itself. The resulting spectrum is a complex but interpretable pattern of four distinct aromatic signals and two signals for the N-methyl and N-H protons.

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon atoms. A key validation feature is the signal for the trifluoromethyl carbon, which appears as a distinct quartet due to strong one-bond coupling with the three fluorine atoms (¹J-CF). The carbon atom attached to the CF₃ group (C3) will also exhibit a smaller quartet splitting (²J-CF).

-

¹⁹F NMR Spectroscopy: This experiment is a simple yet critical validation step. The three magnetically equivalent fluorine atoms of the -CF₃ group are expected to produce a single, sharp singlet in the proton-decoupled spectrum, confirming the presence of this crucial functional group.

Data Summary: NMR

The following table summarizes the expected chemical shifts (δ) and multiplicities. Data is predicted based on established substituent effects and analysis of closely related structures.[1]

| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | N-H | ~3.8 - 4.2 | Broad Singlet | - |

| ¹H | N-CH ₃ | ~2.8 - 2.9 | Singlet | - |

| ¹H | Ar-H (H2) | ~6.8 - 6.9 | Singlet (or nar. t) | - |

| ¹H | Ar-H (H4) | ~6.7 - 6.8 | Doublet | ~7-8 Hz |

| ¹H | Ar-H (H6) | ~6.6 - 6.7 | Doublet | ~7-8 Hz |

| ¹H | Ar-H (H5) | ~7.2 - 7.3 | Triplet | ~8 Hz |

| ¹³C | N-C H₃ | ~30 - 31 | Quartet | - |

| ¹³C | Ar-C (C6) | ~111 - 112 | - | - |

| ¹³C | Ar-C (C2) | ~115 - 116 | - | - |

| ¹³C | Ar-C (C4) | ~119 - 120 | - | - |

| ¹³C | C F₃ | ~125 (q) | Quartet | ¹J-CF ≈ 272 Hz |

| ¹³C | Ar-C (C5) | ~129 - 130 | - | - |

| ¹³C | Ar-C -CF₃ (C3) | ~131 (q) | Quartet | ²J-CF ≈ 32 Hz |

| ¹³C | Ar-C -N (C1) | ~149 - 150 | - | - |

| ¹⁹F | -CF ₃ | ~ -62 to -64 | Singlet | - |

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures reproducibility and accuracy, forming a self-validating system for compound identity.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar analytes.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region.[2]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a high signal-to-noise ratio.

-

Use a standard 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration, should quantitative analysis be required.

-

-

¹³C and ¹⁹F NMR Acquisition:

-

Acquire ¹³C spectra using a proton-decoupled pulse sequence to simplify the spectrum to singlets (or quartets for fluorine-coupled carbons). A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F spectrum, referenced to an external standard like CFCl₃ (0 ppm). This is a quick experiment that provides definitive evidence of the -CF₃ group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in a molecule. The causality is direct: molecular bonds vibrate at specific, quantized frequencies, and absorption of IR radiation at these frequencies indicates the presence of those bonds.

Spectral Interpretation

For this compound, the key diagnostic bands are the N-H stretch of the secondary amine, the aromatic C-H and C=C stretches, and particularly the intense C-F stretching vibrations, which are often the most prominent features in the spectrum of a fluorinated compound.

Data Summary: IR

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3400 - 3450 | N-H Stretch | Medium, Sharp | Confirms the presence of the secondary amine.[3] |

| ~3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the aromatic ring. |

| ~2800 - 3000 | Aliphatic C-H Stretch | Medium | Corresponds to the N-methyl group. |

| ~1600 - 1620 | C=C Aromatic Stretch | Strong | Benzene ring skeletal vibration. |

| ~1500 - 1520 | C=C Aromatic Stretch | Strong | Benzene ring skeletal vibration. |

| ~1250 - 1350 | Aromatic C-N Stretch | Strong | Confirms the amine-ring connection. |

| ~1100 - 1350 | C-F Stretch | Very Strong | Multiple intense bands, characteristic fingerprint of the -CF₃ group. |

A Self-Validating IR Protocol

The choice of sampling technique is paramount for data quality. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and lack of sample preparation.[4][5]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean. Record a background spectrum in air. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[6]

-

-

Sample Application:

-

Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's anvil to ensure good contact.[7]

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Verification:

-

The resulting spectrum should be free of baseline distortions. The presence of the expected sharp N-H band and the exceptionally strong C-F bands provides a high-confidence validation of the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, as well as structural information derived from its fragmentation pattern under energetic conditions.

Analysis of the Mass Spectrum

Upon electron ionization (EI), this compound will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The molecule's fragmentation is governed by the stability of the resulting ions. A common fragmentation for anilines is the loss of a hydrogen atom from the alpha-carbon of the N-alkyl group, leading to a resonance-stabilized iminium cation. The loss of the entire trifluoromethyl group is also a plausible pathway.

Data Summary: MS

| m/z Value | Proposed Fragment | Formula | Significance |

| 175 | [M]⁺˙ | [C₈H₈F₃N]⁺˙ | Molecular Ion. Confirms the molecular weight (Nominal). Exact mass: 175.0609.[8] |

| 174 | [M - H]⁺ | [C₈H₇F₃N]⁺ | Loss of a hydrogen atom from the methyl group, forming a stable, resonance-delocalized cation. |

| 106 | [M - CF₃]⁺ | [C₇H₈N]⁺ | Loss of the trifluoromethyl radical. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

dot digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontsize=9, fontcolor="#5F6368", color="#34A853"];

mol [label="this compound\nm/z = 175\n[M]⁺˙", fillcolor="#F1F3F4", style=filled]; frag1 [label="[M - H]⁺\nm/z = 174", fillcolor="#F1F3F4", style=filled]; frag2 [label="[M - CF₃]⁺\nm/z = 106", fillcolor="#F1F3F4", style=filled];

mol -> frag1 [label="- •H"]; mol -> frag2 [label="- •CF₃"]; }

Caption: Plausible EI fragmentation pathways.

A Self-Validating GC-MS Protocol

Combining Gas Chromatography (GC) with MS (GC-MS) provides a self-validating system where the retention time from the GC provides an orthogonal confirmation of identity alongside the mass spectrum.[9]

-

Sample Preparation:

-

Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method Parameters:

-

Injector: Set to 250 °C in splitless mode to ensure complete vaporization without thermal degradation.[10]

-

Column: Use a standard non-polar column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) suitable for aromatic amines.[11]

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~280 °C. This ensures good separation from any potential impurities.[11]

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method Parameters:

-

Ionization Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

-

Source Temperature: Maintain at ~230 °C.[10]

-

-

Data Analysis:

-

Confirm the retention time of the primary peak.

-

Analyze the mass spectrum of this peak, verifying the molecular ion at m/z 175 and the presence of key fragments (e.g., m/z 174, 106). The combination of a specific retention time and a matching mass spectrum provides extremely high confidence in the compound's identity.

-

Integrated Spectroscopic Workflow

No single technique provides the complete picture. True analytical integrity comes from the logical integration of all data. The workflow below illustrates how NMR, IR, and MS are used in a complementary, self-validating sequence to achieve unambiguous structural confirmation.

dot digraph "integrated_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

start [label="Synthesized Product:\nthis compound", shape=cylinder, fillcolor="#FBBC05"]; ir [label="FT-IR Analysis", shape=parallelogram]; ms [label="GC-MS Analysis", shape=parallelogram]; nmr [label="NMR Analysis\n(¹H, ¹³C, ¹⁹F)", shape=parallelogram];

ir_data [label="Functional Groups Confirmed:\n- Secondary Amine (N-H)\n- Trifluoromethyl (C-F)\n- Aromatic Ring (C=C, C-H)"]; ms_data [label="Molecular Weight & Formula Confirmed:\n- M⁺˙ at m/z 175\n- Key Fragments (m/z 174, 106)"]; nmr_data [label="Connectivity & Framework Confirmed:\n- Correct proton/carbon counts\n- Aromatic substitution pattern\n- C-F coupling observed"];

final [label="Structure Verified", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {ir, ms, nmr} [style=dashed, color="#5F6368"]; ir -> ir_data; ms -> ms_data; nmr -> nmr_data;

{ir_data, ms_data, nmr_data} -> final [penwidth=2]; }

Caption: Integrated workflow for structural verification.

References

- (Reference placeholder for general importance of trifluoromethyl groups - typically a review article in medicinal chemistry)

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supplementary Information. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Gao, K., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

- (Placeholder for a general NMR theory/protocol reference)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Machavariani, E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. Retrieved from [Link]

- (Placeholder for a general MS theory/protocol reference)

- (Placeholder for a general IR theory/protocol reference)

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aniline, N-methyl- [webbook.nist.gov]

- 4. jascoinc.com [jascoinc.com]

- 5. edinst.com [edinst.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. This compound | C8H8F3N | CID 2783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

A Technical Guide to the Synthesis and Application of N-methyl-3-(trifluoromethyl)aniline

Abstract: This guide provides an in-depth technical overview of N-methyl-3-(trifluoromethyl)aniline, a pivotal building block in modern synthetic chemistry. While not defined by a singular moment of "discovery," its value has been established through the development of efficient synthetic methodologies and its subsequent application in high-value sectors, particularly drug discovery. We will explore its synthesis with a focus on selective N-monomethylation, delve into the mechanistic causality behind preferred experimental choices, and present its physicochemical properties and applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated aniline intermediates.

Introduction: The Strategic Importance of Fluorinated Anilines

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful tool used to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][2][3]

This compound sits at the confluence of several important structural motifs. It is a secondary aniline whose reactivity is modulated by the powerful electron-withdrawing nature of a meta-positioned trifluoromethyl group. This unique combination makes it a highly valuable and versatile intermediate for creating complex molecular architectures, especially in the synthesis of pharmaceuticals and agrochemicals.[4][5] This guide serves to "discover" this compound from a practical, laboratory-oriented perspective: by understanding how to synthesize it, characterize it, and apply it effectively.

Synthesis and Mechanistic Insights

The most direct and common route to this compound is the selective N-methylation of its primary amine precursor, 3-(trifluoromethyl)aniline.[6][7] While classic N-alkylation methods using methyl halides are feasible, they are often plagued by a lack of selectivity, leading to mixtures of the desired secondary amine, unreacted primary amine, and over-methylated tertiary amine.[8] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.

To achieve the high selectivity required in pharmaceutical synthesis, modern methods are preferred. One such approach utilizes dimethyl carbonate (DMC) as a "green" and highly selective methylating agent.

Causality of Reagent Choice: Why Dimethyl Carbonate?

Dimethyl carbonate is an advantageous reagent for several reasons:

-

Safety and Sustainability: DMC is a non-toxic, environmentally benign reagent, breaking down into methanol and CO₂, in contrast to toxic and mutagenic methyl halides or sulfates.

-

High Selectivity: The reaction mechanism with DMC allows for excellent control over monomethylation, minimizing the formation of the tertiary amine byproduct.[8]

The proposed mechanism for this high selectivity involves an in-situ protection-deprotection pathway.[8] The aniline first reacts with DMC to form a methyl carbamate intermediate. This carbamate is less nucleophilic than the aniline, preventing a second immediate reaction. The methylation then occurs on this carbamate, followed by the elimination of CO₂ to yield the N-methylated product. This two-step sequence within a single pot effectively circumvents the overalkylation problem.

Diagram: Proposed N-Monomethylation Mechanism

Caption: Proposed reaction pathway for selective N-monomethylation using DMC.

Detailed Experimental Protocol: Continuous Flow Synthesis

Continuous flow chemistry offers superior control over reaction parameters like temperature and pressure, making it ideal for safely conducting reactions in superheated solvents to accelerate reaction rates.[8] The following is a representative protocol for the N-methylation of 3-(trifluoromethyl)aniline adapted from established procedures for similar anilines.[8]

Materials:

-

3-(trifluoromethyl)aniline

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Methyl-2-pyrrolidone (NMP, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine solution

-